

Application Notes and Protocols for Studying Drug Resistance in Cancer Using SJF620

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Compound of Interest

Compound Name: SJF620

Cat. No.: B1193512

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Introduction

SJF620 is a potent, third-generation Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[1][2] Unlike traditional small molecule inhibitors that simply block the activity of a target protein, PROTACs like **SJF620** facilitate the complete removal of the protein from the cell. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1]

SJF620 is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This dual binding brings BTK and CRBN into close proximity, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[1] A significant advantage of this mechanism is its potential to overcome drug resistance.[4][5] Resistance to conventional BTK inhibitors, such as ibrutinib, often arises from mutations in the BTK gene, most notably the C481S mutation, which prevents the covalent binding of the inhibitor.[6] As an optimized version of its predecessor MT802, which demonstrated efficacy against both wild-type and C481S mutant BTK, **SJF620** holds promise for studying and potentially overcoming such resistance mechanisms.[1][2]

These application notes provide a framework for utilizing **SJF620** as a tool to investigate the mechanisms of drug resistance in cancer, with a focus on B-cell malignancies harboring BTK mutations.

Data Presentation

Table 1: In Vitro Activity of **SJF620**

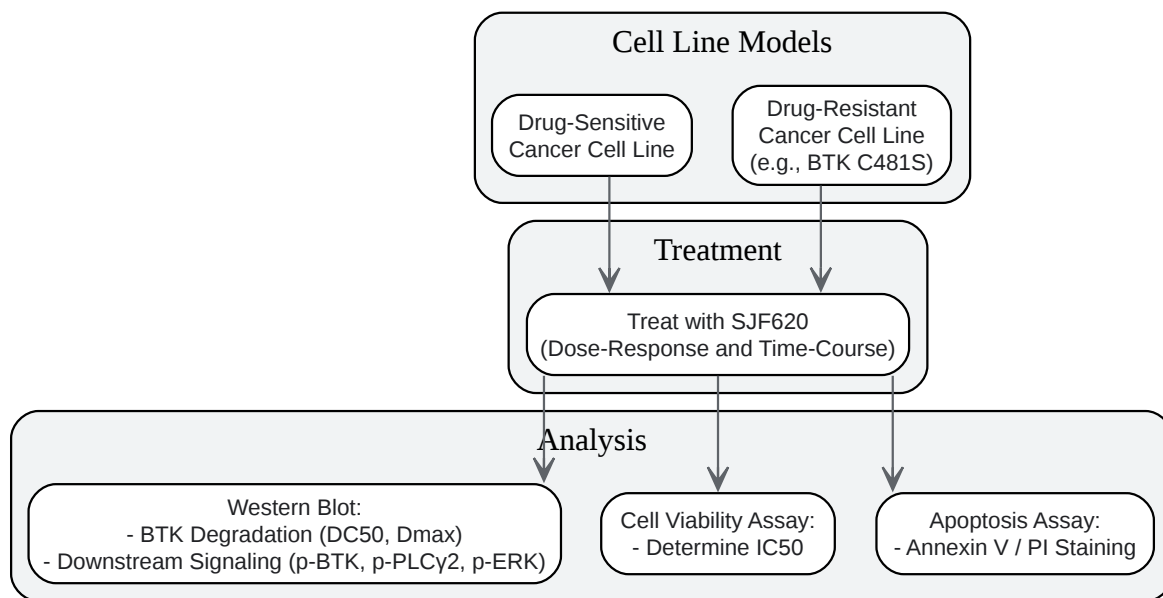
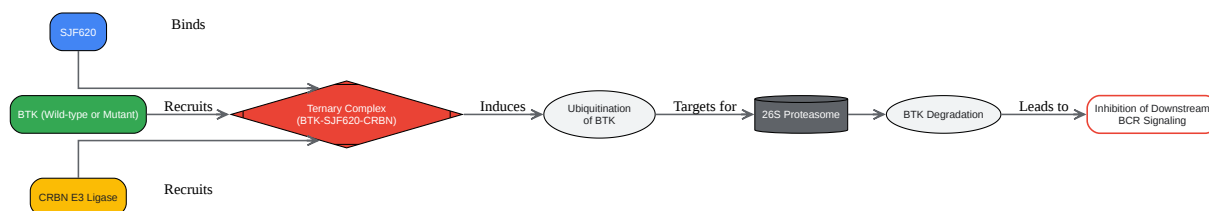
Compound	Target	Cell Line	Assay Type	DC50 (nM)	Notes
SJF620	BTK	NAMALWA (Burkitt's Lymphoma)	Protein Degradation	7.9	Demonstrates potent degradation of BTK in a B-cell malignancy cell line. [3] [7] [8]

Table 2: Comparison of BTK PROTACs Against Wild-Type and Mutant BTK

Compound	Target	Cell Line/System	Assay Type	DC50 (nM) - Wild-Type BTK	DC50 (nM) - C481S Mutant BTK	Reference
MT-802 (SJF620 Predecessor)	BTK	XLA cells	Protein Degradation	-	-	[9]
P13I	BTK	HBL-1 cells	Protein Degradation	9.2	30	[4]

Note: Specific DC50 and Dmax values for **SJF620** against C481S mutant BTK are not yet publicly available but are anticipated to be similar to or improved upon its predecessor, MT-802.

Signaling Pathways and Experimental Workflows



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